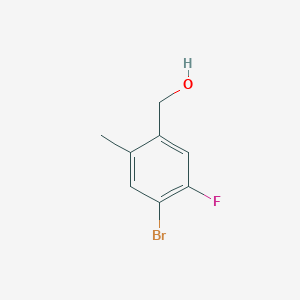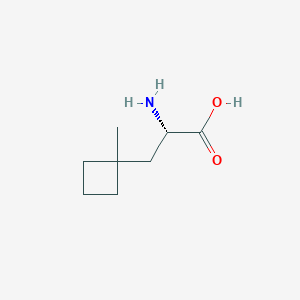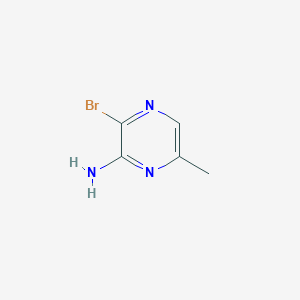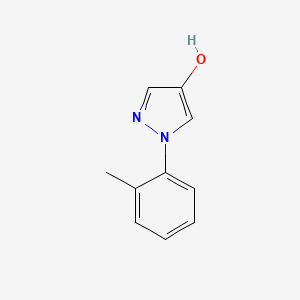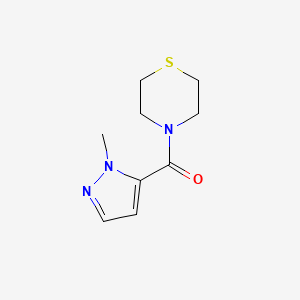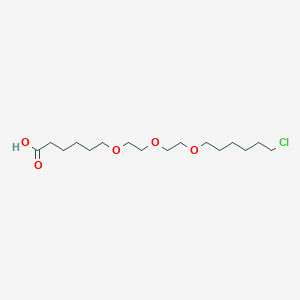
6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid is a synthetic organic compound characterized by the presence of a hexanoic acid backbone with a 6-chlorohexyl ether chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid typically involves multiple steps of organic synthesis, including alkylation and alkoxylation reactions . The general synthetic route can be summarized as follows:
Alkylation: The initial step involves the alkylation of hexanoic acid with 6-chlorohexanol to form an intermediate.
Alkoxylation: The intermediate is then subjected to a series of alkoxylation reactions with ethylene oxide to introduce the ethoxy groups.
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid involves its interaction with molecular targets and pathways. The chlorohexyl ether chain can interact with various enzymes and receptors, potentially modulating their activity. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]acetic acid
- Hexanoic acid, 6-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Uniqueness
6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid is unique due to its specific structure, which combines a hexanoic acid backbone with a 6-chlorohexyl ether chain and ethoxy groups. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
IUPAC Name |
6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31ClO5/c17-9-5-1-2-6-10-20-12-14-22-15-13-21-11-7-3-4-8-16(18)19/h1-15H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHRDVGWXQSDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
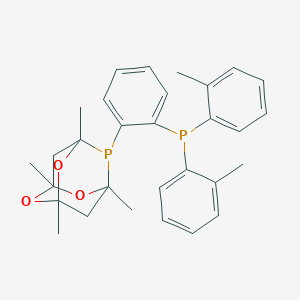
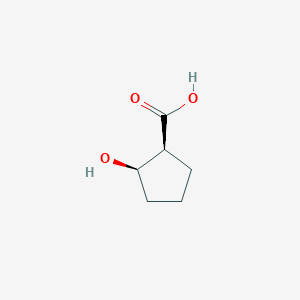
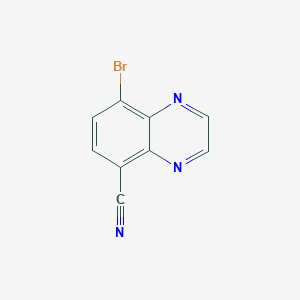
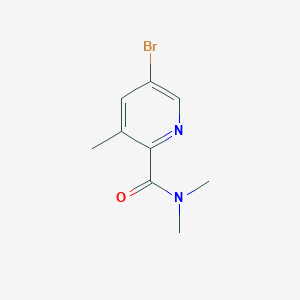
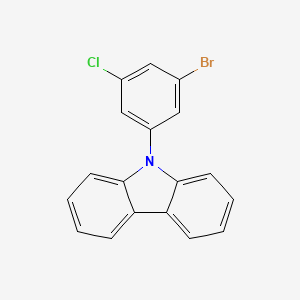
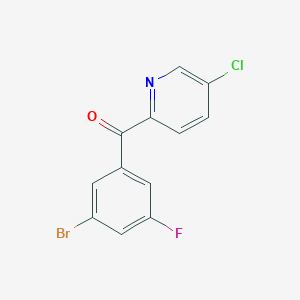
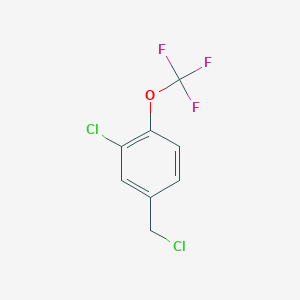
![(1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridyl]ethanamine;hydrochloride](/img/structure/B6306886.png)
